molecular formula C26H25N5O3 B358078 N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide CAS No. 845650-85-3

N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide

Cat. No. B358078
M. Wt: 455.5g/mol
InChI Key: GKDRUDINMYDCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

845650-85-3

Product Name

N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide

Molecular Formula

C26H25N5O3

Molecular Weight

455.5g/mol

IUPAC Name

N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide

InChI

InChI=1S/C26H25N5O3/c1-5-34-21-11-7-6-10-19(21)25(32)29-23-18(14-27)13-20-24(31(23)15-16(2)3)28-22-17(4)9-8-12-30(22)26(20)33/h6-13,16H,5,15H2,1-4H3

InChI Key

GKDRUDINMYDCRM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N=C2C(=CC3=C(N2CC(C)C)N=C4C(=CC=CN4C3=O)C)C#N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N=C2C(=CC3=C(N2CC(C)C)N=C4C(=CC=CN4C3=O)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.